molecular formula C10H10BrNO2 B8653392 2-(2'-Bromoethyl)-beta-nitrostyrene

2-(2'-Bromoethyl)-beta-nitrostyrene

Cat. No. B8653392
M. Wt: 256.10 g/mol
InChI Key: FCPRCFFVLWHIBS-UHFFFAOYSA-N
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Patent
US04997954

Procedure details

To a precooled solution of ferric chloride (28.5 kg) in dichloromethane (340 1) at 0° C. was added acetyl chloride (9.2 kg) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred at between 0° and 5° C. for 15 minutes. To the mixture was added a pre-dryed solution of 2-(2'-bromoethyl)-β-nitrostyrene [12.88 kg (16.22 kg wet:water content 20.6%)]in dichloromethane (55 litres) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred for 5 hours at a temperature between 5 and 10° C. Analysis by TLC confirmed that the reaction had gone to completion. Water (240 1) was then added to the reaction mixture at such a rate so that the temperature did not exceed 20° C. The mixture was then stirred for 30 minutes. The dichloromethane layer was isolated and washed a further three times with water (three times 120 1). The dichloromethane layer was then distilled to a volume of about 60 1. After cooling to 20° C. petroleum ether (60/80 grade. 40 1) was added and the resulting precipitate was stirred at 10° C. for 30 minutes. HPLC analysis of the crude reaction mixture indicated a purity of 93.22% of the required product. 4-(2'-bromo-ethyl)-3-chloro-1,3-dihydro-2H-indol-2-on by filtration, the filtrate washed with petroleum ether (60 1) and dried at 80° C. overnight to give 10.8 kg (78%) of of the title compound.
[Compound]
Name
ferric chloride
Quantity
28.5 kg
Type
reactant
Reaction Step One
Quantity
9.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Cl:4])(=O)C.[Br:5][CH2:6][CH2:7][C:8]1[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=1[CH:10]=[CH:11][N+:12]([O-])=O.[OH2:19]>ClCCl>[Br:5][CH2:6][CH2:7][C:8]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:9]=1[CH:10]([Cl:4])[C:11](=[O:19])[NH:12]2

Inputs

Step One
Name
ferric chloride
Quantity
28.5 kg
Type
reactant
Smiles
Name
Quantity
9.2 kg
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=C(C=C[N+](=O)[O-])C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
55 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at between 0° and 5° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 hours at a temperature between 5 and 10° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
did not exceed 20° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed a further three times with water (three times 120 1)
DISTILLATION
Type
DISTILLATION
Details
The dichloromethane layer was then distilled to a volume of about 60 1
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting precipitate was stirred at 10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
HPLC analysis of the crude reaction mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCCC1=C2C(C(NC2=CC=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.